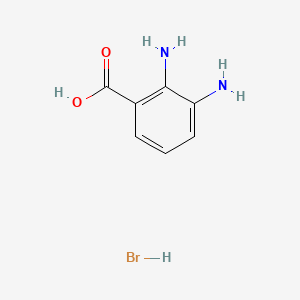

2,3-Diaminobenzoic acid hydrobromide

Description

2,3-Diaminobenzoic acid hydrobromide (CAS 603-81-6) is a derivative of 2,3-diaminobenzoic acid (DBA), where the carboxylic acid group is likely neutralized by hydrobromic acid (HBr) to form a hydrobromide salt. While the provided evidence primarily focuses on the free acid form, key properties of the parent compound include:

- Molecular formula: C₇H₈N₂O₂ (free acid)

- Molecular weight: 152.15 g/mol

- Appearance: Dark brown to very dark brown crystalline powder

- Melting point: 323–324.5°C (free acid)

- Applications: Used in pharmaceutical research, particularly as a benzimidazole derivative for antimicrobial applications .

However, its synthesis likely involves neutralizing 2,3-DBA with HBr to enhance solubility or stability for specific applications.

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

2,3-diaminobenzoic acid;hydrobromide |

InChI |

InChI=1S/C7H8N2O2.BrH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H |

InChI Key |

IGSUMTWHTBRRQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)O.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzoic acid hydrobromide typically involves the reduction of 2,3-dinitrobenzoic acid. The reduction can be carried out using different methods, such as:

Iron Powder Reduction: This method involves the reduction of 2,3-dinitrobenzoic acid using iron powder in an acidic medium.

Hydrazine Reduction: Hydrazine can be used as a reducing agent to convert 2,3-dinitrobenzoic acid to 2,3-diaminobenzoic acid.

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce 2,3-dinitrobenzoic acid.

Industrial Production Methods: In industrial settings, the catalytic hydrogenation method is often preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobenzoic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

2,3-Diaminobenzoic acid hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-diaminobenzoic acid hydrobromide involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

2,3-Diaminobenzoic Acid vs. 3,4-Diaminobenzoic Acid

Other Isomers

- 2,4-Diaminobenzoic Acid: Limited data in evidence; structural similarity may confer applications in coordination chemistry.

Data Tables

Table 2: Commercial Availability and Pricing

| Compound | Purity | Price (10g) | Supplier |

|---|---|---|---|

| 2,3-Diaminobenzoic Acid | 95–99% | €349–659 | CymitQuimica, Acros Organics |

| 3,4-Diaminobenzoic Acid | ≥97% | Not reported | Thermo Scientific, MP Biomedicals |

Functional Differences

- Pharmaceutical Potential: 2,3-DBA’s benzimidazole backbone is critical for antimicrobial activity , whereas 3,4-DBA’s electron-rich structure suits oxidative hair dye formulations .

- Safety Profiles : 2,3-DBA requires stringent handling (PPE, ventilation) due to acute toxicity risks , while 3,4-DBA’s regulated use in cosmetics reflects lower acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.